3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C21H27NO3. This compound is notable for its unique structural features, which include a benzo[c]chromen-6-one core and a piperidine ring. The compound is being studied for its potential biological activities, particularly in the field of medicinal chemistry.
3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one belongs to the class of benzo[c]chromen derivatives. These compounds are often investigated for their pharmacological properties, including anti-inflammatory and neuroprotective effects.
The synthesis of 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple synthetic steps:
The synthetic pathways often utilize reagents such as copper sulfate and sodium hydroxide to facilitate the reactions. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress .
The molecular structure of 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be described by the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | C21H27NO3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-hydroxy-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| InChI | InChI=1S/C21H27NO3/c1-13... |
| InChI Key | YKQQTOZYMNZZOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCCC4 |
This structure reveals the compound's complex arrangement of atoms and functional groups that contribute to its chemical properties.
The compound is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves interactions at the molecular level with biological targets. Although specific pathways are still under investigation, preliminary studies suggest that it may exert effects through modulation of neurotransmitter systems or inhibition of inflammatory pathways .
The physical properties of 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits moderate stability in various environments but may degrade under extreme conditions .
The scientific applications of 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one primarily lie in medicinal chemistry. Research indicates potential uses in:
Continued research into this compound may uncover further therapeutic potentials and applications in treating various diseases .
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5